Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-
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Overview
Description
It is characterized by its high density of 1.527 g/cm³ and a boiling point of 375°C at 760 mmHg . This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-, typically involves the reaction of 3,4-dichloroaniline with ethenetricarbonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxygenated compounds, while reduction reactions may produce reduced forms of the original compound .
Scientific Research Applications
Ethenetricarbonitrile, ((3,4-dichlorophenyl)amino)-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including
Properties
CAS No. |
110983-29-4 |
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Molecular Formula |
C11H4Cl2N4 |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H4Cl2N4/c12-9-2-1-8(3-10(9)13)17-11(6-16)7(4-14)5-15/h1-3,17H |
InChI Key |
WNRIPYISZPAWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=C(C#N)C#N)C#N)Cl)Cl |
Origin of Product |
United States |
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